molecular formula C20H31NO7 B12423957 Tapentadol O-beta-D-glucuronide-d5

Tapentadol O-beta-D-glucuronide-d5

Cat. No.: B12423957
M. Wt: 402.5 g/mol
InChI Key: CTYJDHSTNLOUMT-RUPGXMRBSA-N
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Description

Tapentadol O-beta-D-glucuronide-d5 is a synthetic compound used primarily as a reference material in various analytical applications. It is a derivative of tapentadol, a centrally-acting analgesic used for pain management. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tapentadol O-beta-D-glucuronide-d5 involves the glucuronidation of tapentadol. This process typically includes the reaction of tapentadol with glucuronic acid in the presence of a catalyst. The reaction conditions often involve controlled temperature and pH to ensure the efficient formation of the glucuronide conjugate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tapentadol O-beta-D-glucuronide-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent form, tapentadol.

    Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted glucuronides.

Scientific Research Applications

Tapentadol O-beta-D-glucuronide-d5 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of tapentadol and its metabolites.

    Biology: Employed in studies involving the metabolism of tapentadol in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of tapentadol.

    Industry: Applied in quality control processes to ensure the purity and potency of tapentadol formulations.

Mechanism of Action

Tapentadol O-beta-D-glucuronide-d5 exerts its effects through its parent compound, tapentadol. Tapentadol acts as a mu-opioid receptor agonist and inhibits norepinephrine reuptake. This dual mechanism of action results in effective pain relief by modulating pain signals in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Tapentadol O-beta-D-glucuronide: The non-deuterated form of the compound.

    Tapentadol: The parent compound, used as an analgesic.

    Tramadol: Another centrally-acting analgesic with a similar mechanism of action.

Uniqueness

Tapentadol O-beta-D-glucuronide-d5 is unique due to its deuterium labeling, which enhances its stability and makes it particularly useful in mass spectrometry. This labeling allows for more accurate quantification and analysis in various research applications.

Properties

Molecular Formula

C20H31NO7

Molecular Weight

402.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1/i1D3,5D2

InChI Key

CTYJDHSTNLOUMT-RUPGXMRBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C

Origin of Product

United States

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